

A Comparative Guide to the Pharmacokinetic Profiles of Fluorinated Benzoxazinyl-Oxazolidinones

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Compound of Interest

Compound Name: 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

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For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the benzoxazinyl-oxazolidinone scaffold has been a pivotal strategy in the development of next-generation antibiotics. This strategic fluorination often leads to enhanced potency, improved metabolic stability, and favorable pharmacokinetic (PK) properties compared to their non-fluorinated predecessors. This guide provides a comparative analysis of the pharmacokinetic profiles of key fluorinated benzoxazinyl-oxazolidinones, offering a valuable resource for researchers and drug development professionals. The data presented herein is collated from various preclinical and clinical studies to facilitate a comprehensive understanding of their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of prominent fluorinated benzoxazinyl-oxazolidinones, Tedizolid and Sutezolid, along with the non-fluorinated comparator, Linezolid, to provide context.

Parameter	Tedizolid (active moiety of Tedizolid Phosphate)	Sutezolid (PNU-100480)	Linezolid
Dose	200 mg	300 mg - 1800 mg (single dose)	600 mg
Route of Administration	Oral / Intravenous	Oral	Oral / Intravenous
Cmax (Maximum Concentration)	~2.5 - 3.11 mg/L [1]	408 ng/mL (300 mg) - 1550 ng/mL (1800 mg) [2]	Varies by study
Tmax (Time to Cmax)	~3 hours (oral) [3]	1.75 - 2.50 hours [2]	Varies by study
AUC (Area Under the Curve)	AUC0-72: 29.69 - 34.7 mg·h/L [1]	AUCinf: 1880 h·ng/mL (300 mg) - 14100 h·ng/mL (1800 mg) [2]	Varies by study
Half-life (t _{1/2})	~12 hours	Not explicitly stated in provided abstracts	~4.5 - 5.5 hours
Oral Bioavailability (F)	High, ~90% [4][5]	Not explicitly stated for humans in provided abstracts; 102% in mice for a related compound [6] [7][8]	~100%
Protein Binding	70-90% [1][9]	48% (parent), 4% (sulfoxide metabolite) [2]	31%
Metabolism	Primarily converted from prodrug tedizolid phosphate; further metabolized to an inactive sulfate conjugate [1]	Metabolized to an active sulfoxide (PNU-101603) and sulfone (PNU-101244) metabolites [2]	Oxidized to inactive metabolites

Excretion	Predominantly in feces (~82%), with a smaller portion in urine (~18%) as the sulfate conjugate ^[1]	Primarily renal excretion of metabolites ^[10]	Primarily renal
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Experimental Protocols

The pharmacokinetic data presented in this guide are derived from a variety of experimental designs, including single ascending-dose studies in healthy volunteers and clinical trials in patient populations. The methodologies employed in these studies are crucial for the accurate determination of pharmacokinetic parameters.

Quantification of Drug Concentrations

A common and highly sensitive method for quantifying drug concentrations in biological matrices (plasma, urine, etc.) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^[11] This technique offers high selectivity and sensitivity, allowing for the precise measurement of the parent drug and its metabolites. For some analyses, High-Performance Liquid Chromatography (HPLC) with appropriate detection methods is also utilized.^[11]

Pharmacokinetic Analysis

Pharmacokinetic parameters are typically calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters are determined as follows:

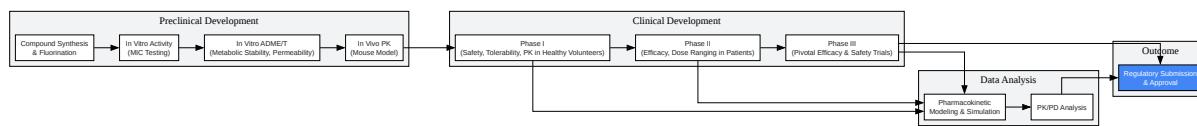
- C_{max} and T_{max}: Directly obtained from the observed data.
- AUC: Calculated using the linear trapezoidal rule.
- Half-life (t_{1/2}): Determined from the terminal elimination phase of the concentration-time curve.
- Bioavailability (F): Calculated by comparing the AUC following oral administration to the AUC after intravenous administration.

In Vivo Models

Preclinical pharmacokinetic assessments are often conducted in animal models, such as mice, to provide early insights into the ADME properties of new chemical entities.^{[6][7][8]} These studies are essential for lead optimization and candidate selection before progressing to human trials.

Visualizing the Drug Development and Evaluation Workflow

The following diagram illustrates a typical workflow for the development and pharmacokinetic evaluation of novel fluorinated benzoxazinyl-oxazolidinones.

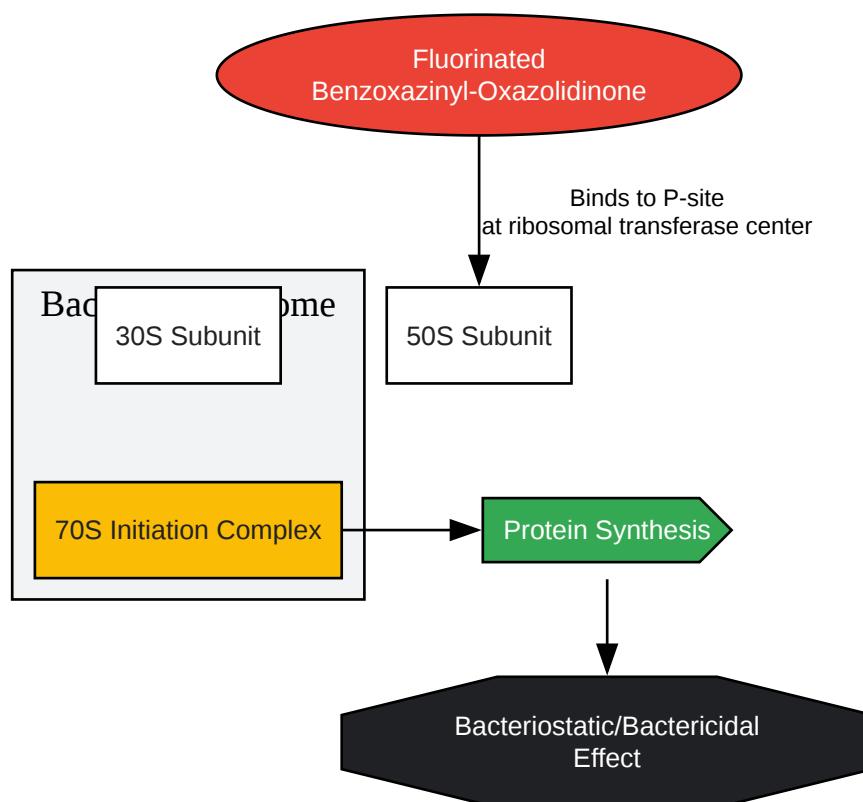


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Caption: Drug development and pharmacokinetic evaluation workflow.

Signaling Pathway Inhibition

Fluorinated benzoxazinyl-oxazolidinones, like other members of the oxazolidinone class, exert their antibacterial effect by inhibiting bacterial protein synthesis. The following diagram illustrates their mechanism of action at the bacterial ribosome.



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Caption: Mechanism of action of benzoxazinyl-oxazolidinones.

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